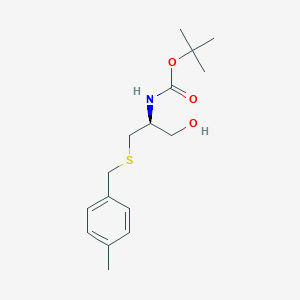

boc-Cysteinol(pmebzl)

Description

BenchChem offers high-quality boc-Cysteinol(pmebzl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about boc-Cysteinol(pmebzl) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-3-[(4-methylphenyl)methylsulfanyl]propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3S/c1-12-5-7-13(8-6-12)10-21-11-14(9-18)17-15(19)20-16(2,3)4/h5-8,14,18H,9-11H2,1-4H3,(H,17,19)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZBJMHSOZAQBJ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCC(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC[C@H](CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501111350 | |

| Record name | Carbamic acid, [1-(hydroxymethyl)-2-[[(4-methylphenyl)methyl]thio]ethyl]-, 1,1-dimethylethyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501111350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129397-85-9 | |

| Record name | Carbamic acid, [1-(hydroxymethyl)-2-[[(4-methylphenyl)methyl]thio]ethyl]-, 1,1-dimethylethyl ester, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129397-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [1-(hydroxymethyl)-2-[[(4-methylphenyl)methyl]thio]ethyl]-, 1,1-dimethylethyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501111350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Dynamics and Synthetic Utility of Boc-Cysteinol(pMeBzl): A Technical Monograph

[1]

Content Type: Technical Guide Subject: N-tert-Butoxycarbonyl-S-(4-methylbenzyl)-L-cysteinol CAS Registry Number: 129397-85-9 (Alcohol form) / 61925-77-7 (Parent Acid)[1]

Executive Summary

Boc-Cysteinol(pMeBzl) represents a critical chiral building block in the synthesis of peptide aldehydes, protease inhibitors, and reduced-peptide isosteres.[1] Structurally, it is the reduced alcohol form of Boc-S-(4-methylbenzyl)-L-cysteine.[1]

Its utility is defined by its orthogonal protection scheme :

-

N-terminus (Boc): Acid-labile (cleaved by TFA).[1]

-

Side-chain (pMeBzl): Acid-stable (stable to TFA, cleaved by HF or TFMSA).[1]

-

C-terminus (Alcohol): Chemically versatile handle for oxidation to aldehydes or conversion to alkyl halides.[1]

This guide details the structural properties, validated synthetic protocols, and handling requirements for this compound, designed for researchers in medicinal chemistry.

Molecular Architecture & Physicochemical Profile[1][3]

The molecule consists of a cysteinol backbone where the amine is masked by a tert-butyloxycarbonyl (Boc) group and the thiol is etherified with a para-methylbenzyl (pMeBzl) moiety.[1] The pMeBzl group is preferred over the standard Benzyl (Bzl) group in many industrial applications due to its tendency to impart higher crystallinity to intermediates, facilitating purification without chromatography.

Structural Visualization

The following diagram illustrates the connectivity and the distinct reactivity zones of the molecule.

Figure 1: Structural connectivity of Boc-Cysteinol(pMeBzl) highlighting orthogonal protection zones.[1]

Key Physicochemical Data[1]

| Property | Value | Notes |

| Chemical Formula | C₁₆H₂₅NO₃S | |

| Molecular Weight | 311.44 g/mol | |

| Appearance | White to off-white powder | High crystallinity due to pMeBzl |

| Solubility | DCM, MeOH, EtOAc | Insoluble in water/hexanes |

| Melting Point | 68–92 °C | Range varies by solvent of crystallization |

| Specific Rotation | (c=1, MeOH) |

Synthetic Methodology: Mixed Anhydride Reduction

The synthesis of Boc-Cysteinol(pMeBzl) is most reliably achieved via the reduction of its parent amino acid, Boc-Cys(pMeBzl)-OH .[1]

Critical Causality: Direct reduction using Lithium Aluminum Hydride (LiAlH₄) is often too harsh and can lead to racemization or loss of the Boc group. The Mixed Anhydride Method (using Isobutyl Chloroformate followed by Sodium Borohydride) is the industry standard because it operates under mild conditions (-15°C to 0°C), preserving both the optical purity and the carbamate protection.

Workflow Diagram

Figure 2: Step-wise conversion of the amino acid to the amino alcohol via mixed anhydride.

Detailed Protocol

Reagents:

-

Isobutyl chloroformate (IBCF) (1.1 eq)[1]

-

N-Methylmorpholine (NMM) (1.1 eq)[1]

-

Sodium Borohydride (NaBH₄) (2.5 eq)[1]

-

Solvent: Anhydrous Tetrahydrofuran (THF)[1]

Step-by-Step Procedure:

-

Activation: Dissolve Boc-Cys(pMeBzl)-OH in anhydrous THF under nitrogen. Cool the solution to -15°C (ice/salt bath).

-

Base Addition: Add NMM dropwise. Ensure the temperature does not rise above -10°C to prevent racemization.[1]

-

Anhydride Formation: Add IBCF dropwise. Stir for 15 minutes. A white precipitate (NMM[1]·HCl) will form.[1]

-

Reduction: Prepare a solution of NaBH₄ in a minimal amount of water. Add this solution to the reaction mixture in one portion.

-

Note: Vigorous gas evolution (H₂) will occur.[1]

-

-

Quenching: Stir for 30 minutes at 0°C. Quench carefully with saturated NH₄Cl or 1M KHSO₄.

-

Workup: Evaporate THF. Extract the aqueous residue with Ethyl Acetate (3x). Wash organics with NaHCO₃, Water, and Brine. Dry over Na₂SO₄.[1]

-

Purification: Recrystallize from EtOAc/Hexanes. The pMeBzl group aids in forming a solid product, often negating the need for column chromatography.

Applications in Drug Development[6][7]

Peptide Aldehyde Synthesis (Protease Inhibitors)

Boc-Cysteinol(pMeBzl) is the immediate precursor to peptide aldehydes (e.g., calpain or cysteine protease inhibitors).[1]

-

Mechanism: The alcohol function is oxidized to an aldehyde.[3][4][5]

-

Preferred Method: Swern Oxidation (DMSO/Oxalyl Chloride) or IBX Oxidation .[1]

-

Why: These methods avoid over-oxidation to the carboxylic acid and preserve the stereocenter.[6]

Orthogonal Deprotection Strategy

The utility of this molecule relies on the stability differential between the protecting groups.

| Condition | Boc Group | pMeBzl Group | Result |

| 50% TFA / DCM | Cleaved | Stable | Free Amine / Protected Thiol |

| HF / Anisole (0°C) | Cleaved | Cleaved | Free Amine / Free Thiol |

| H₂ / Pd-C | Stable | Stable* | Sulfur poisons catalyst; pMeBzl is generally resistant to hydrogenolysis.[1] |

Technical Insight: The pMeBzl group is significantly more stable to TFA than the p-Methoxybenzyl (pMeOBzl) group. While pMeOBzl can sometimes be cleaved by strong TFA cocktails, pMeBzl requires HF or Trifluoromethanesulfonic acid (TFMSA) for removal, ensuring the thiol remains protected during N-terminal elongation or Boc removal.

References

-

PubChem. (2025).[1] N-tert-Butoxycarbonyl-S-benzyl-L-cysteine (Related Compound Data). National Library of Medicine. Link[1]

-

Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups.[1][7][8][9][10] Chemical Reviews, 109(6), 2455-2504.[1] (Defines stability of pMeBzl vs Bzl). Link[1]

-

Rodriguez, M., et al. (1991). A Simple and Mild Method for the Reduction of N-Protected Amino Acids to Amino Alcohols. Tetrahedron Letters.[1] (Establishes Mixed Anhydride/NaBH4 protocol).

-

Chem-Impex. (2025).[1] Product Data: Boc-S-4-methylbenzyl-L-cysteine.[1][11][12]Link[1]

Sources

- 1. N-tert-Butoxycarbonyl-S-benzyl-L-cysteine | C15H21NO4S | CID 2724757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 6. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemimpex.com [chemimpex.com]

- 10. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 11. chemimpex.com [chemimpex.com]

- 12. peptide.com [peptide.com]

boc-Cysteinol(pmebzl) synthesis route

Technical Whitepaper: Scalable Synthesis of -Boc- -(4-methylbenzyl)-L-cysteinol

Executive Summary

This technical guide details the synthesis of

While commercial sources exist, in-house preparation is often required to ensure high optical purity (>99% ee) and to bypass supply chain bottlenecks during scale-up. This guide prioritizes a convergent, three-step route designed for reproducibility and safety. Unlike direct reduction of esters using LiAlH

Strategic Retrosynthesis

The synthesis is designed to install the most stable protecting group first (sulfur protection), followed by the amine protection, and finally the reduction of the carboxylic acid.

Figure 1: Retrosynthetic disconnection showing the linear assembly from L-Cysteine.

Phase 1: S-Protection (Sulfur Alkylation)

Objective: Selective alkylation of the thiol group with 4-methylbenzyl chloride (pMeBzl-Cl). Criticality: The 4-methylbenzyl group is more acid-stable than the 4-methoxybenzyl (pMB) group, requiring HF or strong TFMSA for cleavage. This stability makes it ideal for peptides requiring extensive TFA-based processing later.

Protocol

-

Dissolution: Dissolve L-Cysteine hydrochloride monohydrate (1.0 eq) in a mixture of Ethanol/Water (1:1 v/v).

-

Basification: Cool to 0°C. Add 2.2 eq of NaOH (2M solution) dropwise.

-

Technical Note: The first equivalent neutralizes the HCl salt; the second deprotonates the thiol (

). Avoid excess base to prevent racemization or N-alkylation.

-

-

Alkylation: Add 4-methylbenzyl chloride (1.05 eq) dropwise over 30 minutes.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

-

Precipitation: Adjust pH to 5–6 using dilute HCl. The zwitterionic product,

-(4-methylbenzyl)-L-cysteine, will precipitate as a white solid. -

Purification: Filter, wash with cold water and ethanol, and dry.

Self-Validation:

-

TLC: Disappearance of thiol-positive spot (Ellman’s reagent).

-

Yield: Expected >85%.

Phase 2: N-Protection (Boc Introduction)

Objective: Protection of the

Protocol

-

Suspension: Suspend

-(4-methylbenzyl)-L-cysteine (1.0 eq) in 1,4-Dioxane/Water (1:1). -

Reagent Addition: Add Triethylamine (1.5 eq) or NaOH (1.1 eq) to solubilize the amino acid.

-

Bocylation: Add Di-tert-butyl dicarbonate (Boc

O, 1.1 eq). -

Monitoring: Stir at room temperature for 12–18 hours. Maintain pH ~9 if using NaOH.

-

Workup: Evaporate dioxane. Acidify the aqueous residue to pH 2–3 with 1M KHSO

. Extract with Ethyl Acetate.[1] -

Isolation: Wash organic layer with brine, dry over Na

SO

Data Profile:

-

Melting Point: ~68–72°C (verify against commercial standards).

-

Stability: Stable at room temperature; store at 4°C.

Phase 3: Reductive Hydroxylation (The Core Transformation)

Objective: Chemoselective reduction of the carboxylic acid to the primary alcohol without affecting the Boc urethane or the sulfide. Method: Mixed Anhydride Activation followed by Borohydride Reduction.[1]

Mechanism & Rationale

Direct reduction with LiAlH

Figure 2: Reaction pathway for the Mixed Anhydride reduction.

Detailed Protocol

-

Activation (Anhydride Formation):

-

Dissolve Boc-Cys(pMeBzl)-OH (10 mmol) in anhydrous THF (50 mL).

-

Cool to -15°C (Ice/Salt bath). Strict temperature control is vital.

-

Add

-methylmorpholine (NMM, 10 mmol). -

Add Isobutyl chloroformate (IBCF, 10 mmol) dropwise. Stir for 10 minutes. White precipitate (NMM·HCl) will form.[2]

-

-

Reduction:

-

Prepare a solution of Sodium Borohydride (NaBH

, 30 mmol) in water (10 mL). -

Add the NaBH

solution to the mixed anhydride suspension in one portion (vigorous gas evolution will occur; ensure adequate venting). -

Stir at -15°C for 5 minutes, then allow to warm to 0°C over 30 minutes.

-

-

Quenching & Workup:

-

Purification:

-

The crude product is often pure enough. If necessary, purify via flash chromatography (Silica gel, Hexane:EtOAc 2:1).

-

Analytical Summary & Quality Control

| Parameter | Specification | Method |

| Appearance | White solid or viscous oil | Visual |

| Purity | > 98% | HPLC (C18, ACN/H2O gradient) |

| Identity ( | 400 MHz DMSO-d6 / CDCl | |

| Optical Rotation | Polarimetry | |

| Mass Spec | [M+H] | ESI-MS |

Troubleshooting Guide:

-

Issue: Formation of urethane byproduct (R-NH-CO-OiBu).

-

Cause: Temperature rose above -10°C during IBCF addition, or reaction time was too long before NaBH

addition. -

Fix: Keep activation time under 15 mins at -15°C.

-

-

Issue: Low Yield.

-

Cause: Incomplete reduction or loss of water-soluble alcohol during workup.

-

Fix: Saturate the aqueous phase with NaCl before extraction; use ample Ethyl Acetate.

-

References

- Rodriguez, M., et al. (1991). "A Simple and Efficient Method for the Preparation of N-Protected Amino Alcohols." Tetrahedron Letters, 32(7), 923-926. (Establishes the Mixed Anhydride/NaBH4 protocol).

-

Erickson, B. W., & Merrifield, R. B. (1973). "Acid Stability of S-Protected Cysteines." Journal of the American Chemical Society, 95(11), 3750-3756. Link (Defines pMeBzl stability vs pMB).

-

McKennon, M. J., et al. (1993). "A Convenient Reduction of Amino Acids."[5] Journal of Organic Chemistry, 58(13), 3568-3571. Link (Alternative Borane reduction methods).

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc and Thiol protection stability).

Technical Guide: Boc-Cysteinol(pMeBzl) in Peptide Chemistry

Content Type: Technical Reference & Experimental Guide Subject: Synthesis of Peptide Alcohols and Aldehydes using Boc-Cysteinol(pMeBzl) Target Audience: Medicinal Chemists, Peptide Scientists, Drug Discovery Researchers[1]

Executive Summary

Boc-Cysteinol(pMeBzl) (tert-butyl N-[(2R)-1-hydroxy-3-[(4-methylphenyl)methylsulfanyl]propan-2-yl]carbamate) is a specialized building block used primarily in the synthesis of peptide aldehydes (e.g., cysteine protease inhibitors like leupeptin analogues) and C-terminal peptide alcohols .

Unlike standard amino acids, this compound features a reduced C-terminus (alcohol instead of carboxylic acid). Its protection strategy—Boc (N-terminus) and pMeBzl (S-4-methylbenzyl)—places it firmly within the Boc/Bzl synthetic niche. The pMeBzl group offers a critical balance of stability: it is completely stable to the TFA used for Boc removal but is cleanly cleaved by strong acids (HF or TFMSA), often providing a cleaner deprotection profile than the unsubstituted benzyl (Bzl) group by minimizing benzyl cation alkylation of sensitive residues (Tyr, Trp).

Chemical Profile & Mechanistic Basis[2]

Structural Attributes[3]

-

Core Scaffold: L-Cysteinol (reduced Cysteine).

-

N-Protection: Boc (tert-butyloxycarbonyl).[2] Acid-labile (removed by TFA).

-

S-Protection: pMeBzl (para-methylbenzyl / 4-methylbenzyl).

-

Stability: Stable to TFA, weak bases, and mild oxidizing agents.

-

Lability: Cleaved by anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).

-

Advantage:[3][4][5][6] The electron-donating methyl group makes the pMeBzl carbocation slightly more stable than the benzyl cation upon cleavage, potentially increasing cleavage rates and allowing for more efficient scavenging, though it remains less labile than p-methoxybenzyl (pMeOBzl).

-

Strategic Utility in Drug Design

The primary application of Boc-Cysteinol(pMeBzl) is the synthesis of pharmacologically active peptide aldehydes .

-

Mechanism: Peptide aldehydes act as transition-state analogues, forming a reversible hemiacetal adduct with the active site serine or cysteine of proteases.

-

Challenge: Direct synthesis of peptide aldehydes on solid phase is difficult due to the reactivity of the aldehyde group (acetal formation, racemization).

-

Solution: The "Alcohol Oxidation" strategy.[4][7][8][9][10][11] The peptide chain is assembled with Boc-Cysteinol(pMeBzl) at the C-terminus (usually in solution or via a specific linker). The resulting peptide alcohol is then selectively oxidized to the peptide aldehyde in the final step before or after side-chain deprotection.

Experimental Workflows

Workflow Overview: Peptide Aldehyde Synthesis

The following diagram illustrates the conversion of Boc-Cysteinol(pMeBzl) into a bioactive peptide aldehyde inhibitor.

Protocol A: Solution Phase Coupling (Chain Assembly)

Since Boc-Cysteinol(pMeBzl) lacks a carboxyl group, it cannot be coupled to a resin in the standard C→N direction. It serves as the nucleophilic starting material in solution phase synthesis.

Reagents:

-

Boc-Amino Acid (1.1 eq)

-

Boc-Cysteinol(pMeBzl) (1.0 eq)

-

Coupling Reagents: EDC.HCl / HOBt (or IBCF/NMM for mixed anhydride)

-

Solvent: DMF or DCM[6]

Step-by-Step:

-

Activation: Dissolve Boc-AA-OH (1.1 eq) and HOBt (1.1 eq) in minimal DMF at 0°C. Add EDC.HCl (1.1 eq) and stir for 15 minutes.

-

Coupling: Add H-Cysteinol(pMeBzl) (amine form, deprotected from Boc if starting material was Boc-protected) to the activated mixture. Adjust pH to ~8 with NMM (N-methylmorpholine) if using salt forms.

-

Reaction: Stir at 0°C for 1 hour, then room temperature overnight.

-

Workup: Dilute with EtOAc. Wash successively with 5% KHSO₄, Sat. NaHCO₃, and Brine. Dry over Na₂SO₄ and concentrate.

-

Elongation: Remove Boc (TFA/DCM 1:1) and repeat coupling with the next amino acid.

Protocol B: Oxidation to Peptide Aldehyde (Critical Step)

Oxidizing the alcohol to an aldehyde without racemizing the alpha-carbon or oxidizing the sulfur (to sulfoxide) is the most challenging step. Dess-Martin Periodinane (DMP) or IBX are the gold standards here due to their mild conditions and high chemoselectivity.

Reagents:

-

Protected Peptide Alcohol

-

Dess-Martin Periodinane (1.5 eq)

-

Solvent: DCM (anhydrous)[8]

-

Additive: Pyridine or NaHCO₃ (to buffer acid generated)

Step-by-Step:

-

Preparation: Dissolve the peptide alcohol in anhydrous DCM (approx 0.1 M). Add NaHCO₃ (3 eq) to buffer the acetic acid byproduct.

-

Oxidation: Add Dess-Martin Periodinane (1.5 eq) in one portion at 0°C.

-

Monitoring: Stir at room temperature. Monitor by TLC or HPLC.[10] Reaction is typically complete in 30–90 minutes.

-

Note: Extended reaction times increase the risk of sulfoxide formation on the pMeBzl-protected sulfur.

-

-

Quenching: Quench with a 1:1 mixture of Sat. Na₂S₂O₃ and Sat. NaHCO₃. Stir vigorously until the organic layer is clear (removes iodine byproducts).

-

Isolation: Extract with DCM, dry, and concentrate. The aldehyde is often used immediately or stored at -20°C under Argon.

Protocol C: Global Deprotection (HF Cleavage)

The pMeBzl group requires strong acid for removal.

Reagents:

-

Anhydrous HF (Hydrogen Fluoride)[2]

-

Scavenger: p-Cresol or Anisole (10% v/v)

Step-by-Step:

-

Setup: Place the protected peptide aldehyde in a Teflon HF reaction vessel. Add scavenger (p-Cresol).

-

Cleavage: Condense anhydrous HF into the vessel at -78°C.

-

Reaction: Warm to 0°C and stir for 45–60 minutes.

-

Workup: Evaporate HF under a stream of nitrogen. Precipitate the peptide with cold diethyl ether.

-

Purification: Dissolve in dilute acetic acid/water and lyophilize immediately. Purify via RP-HPLC.

-

Caution: Peptide aldehydes exist in equilibrium with their hydrates in aqueous solution. HPLC peaks may appear broad.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Racemization | Base-catalyzed epimerization of the aldehyde. | Avoid strong bases after oxidation. Use buffered DMP (NaHCO₃). Keep workup neutral/mildly acidic. |

| Sulfoxide Formation | Over-oxidation of S-pMeBzl during alcohol oxidation. | Use stoichiometric DMP. Limit reaction time. Avoid excess oxidant. If observed, reduce back to sulfide using NH₄I/DMS. |

| Incomplete Coupling | Steric hindrance of the alcohol C-terminus. | Use stronger coupling agents (HATU) or Mixed Anhydride method (IBCF) for the first coupling to the cysteinol. |

| Broad HPLC Peaks | Aldehyde-Hydrate equilibrium. | Run HPLC with 0.1% TFA (acid stabilizes the aldehyde form slightly). Analyze by LC-MS to confirm mass. |

References

-

Syntheses of Peptide Aldehydes. Journal of Peptide Science. (2007). Detailed review of strategies including alcohol oxidation.

-

Dess-Martin Periodinane Oxidation. Organic Chemistry Portal. Protocol for mild oxidation of N-protected amino alcohols.

-

Solid Phase Peptide Synthesis of Peptide Alcohols. Google Patents WO2011000848A1. Describes resin strategies compatible with alcohol precursors.

-

Cysteine Protecting Groups in Peptide Synthesis. Sigma-Aldrich Technical Guide. Comparison of Bzl, pMeBzl, and Trt stabilities.

-

Reduction of Cysteine-S-protecting groups. NIH / PMC. Discusses stability and reduction conditions for various S-protecting groups.

Sources

- 1. d-nb.info [d-nb.info]

- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Dess-Martin reagent - Enamine [enamine.net]

- 7. Alcohol oxidation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. researchgate.net [researchgate.net]

The p-Methoxybenzyl (PMB) Group: A Strategic Asset in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection and deployment of protecting groups are paramount to achieving synthetic targets with elegance and efficiency. Among the arsenal of protective functionalities available to the modern chemist, the p-methoxybenzyl (PMB) group has emerged as a versatile and reliable workhorse. Its unique electronic properties bestow upon it a nuanced reactivity profile, allowing for its strategic installation and selective removal under conditions that are often orthogonal to other common protective moieties. This guide provides a comprehensive exploration of the PMB group, from its fundamental principles to its practical applications, offering field-proven insights and detailed methodologies to empower researchers in their synthetic endeavors.

The Core Attributes of the p-Methoxybenzyl Group

The PMB group, structurally a benzyl group bearing a methoxy substituent at the para position, is most commonly employed for the protection of hydroxyl and amino functionalities.[1][2] Its utility stems from a delicate balance of stability and controlled lability. The electron-donating methoxy group plays a pivotal role in its reactivity, rendering the benzylic position more susceptible to cleavage under specific conditions compared to an unsubstituted benzyl (Bn) group.[3][4]

Key Advantages of the PMB Protecting Group:

-

Ease of Introduction: The PMB group can be readily introduced under standard conditions, often mirroring those used for benzylation.[4]

-

Robustness: PMB ethers and amines exhibit considerable stability across a wide range of reaction conditions, including those involving many non-acidic reagents.[5][6]

-

Orthogonal Deprotection: The true power of the PMB group lies in its diverse deprotection pathways, which are often orthogonal to other protecting groups. This allows for selective unmasking of a specific functional group within a complex molecular architecture.[1][7]

-

Fine-Tuning of Reactivity: The presence of the p-methoxy group allows for deprotection under milder oxidative or acidic conditions than those required for the cleavage of a standard benzyl ether.[1][8] This reactivity can be further modulated by the introduction of additional methoxy groups, as seen in the 2,4-dimethoxybenzyl (DMB) and 3,4-dimethoxybenzyl (DMPM) groups, which are even more labile.[8]

Protection of Functional Groups with PMB

The introduction of the PMB group is typically achieved through nucleophilic substitution reactions, with the choice of reagents and conditions tailored to the specific functional group being protected and the overall substrate tolerance.

Protection of Alcohols

The formation of PMB ethers is a cornerstone of its application. The most common method is a Williamson ether synthesis, where an alkoxide, generated by treating the alcohol with a base, displaces a halide from p-methoxybenzyl chloride (PMB-Cl) or bromide (PMB-Br).[1]

Typical Reaction Conditions for PMB Protection of Alcohols:

| Base | Solvent(s) | Temperature (°C) | Typical Substrates |

| NaH | THF, DMF | 0 to rt | Primary and secondary alcohols |

| n-BuLi | THF | -78 to 0 | Less reactive or hindered alcohols |

| Ag₂O | DCM, DMF | rt to 50 | Selective protection of diols |

| Amberlyst-15 | DCM | rt | Acid-sensitive substrates (using anisyl alcohol)[9] |

-

To a solution of the alcohol (1.0 equiv) in anhydrous THF or DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2-1.5 equiv, 60% dispersion in mineral oil) portion-wise.

-

Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

-

Add a solution of p-methoxybenzyl chloride (PMB-Cl) (1.2-1.5 equiv) in the reaction solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protection of Amines

The protection of primary and secondary amines as their N-PMB derivatives is also a common strategy. The conditions are similar to those used for alcohols, often employing a base such as potassium carbonate or triethylamine.[10][11] Reductive amination provides an alternative route.

Protection of Carboxylic Acids

Carboxylic acids can be protected as PMB esters.[5] This is typically achieved by reacting the carboxylic acid with PMB-Cl in the presence of a base like triethylamine or by using coupling agents.[5]

Deprotection of the PMB Group: A Multifaceted Approach

The versatility of the PMB group is most evident in the variety of methods available for its removal. The choice of deprotection strategy is dictated by the other functional groups present in the molecule, allowing for highly selective transformations.

Oxidative Cleavage

The electron-rich nature of the p-methoxy-substituted benzene ring makes PMB ethers particularly susceptible to oxidative cleavage, a method that leaves many other protecting groups, including benzyl ethers, intact.[1][4]

DDQ is the most widely used reagent for the deprotection of PMB ethers.[1] The reaction is believed to proceed through a single-electron transfer (SET) mechanism, forming a charge-transfer complex.[1][8] The presence of water is crucial for the hydrolysis of the resulting intermediate to release the free alcohol and p-methoxybenzaldehyde.[8][12]

Key Features of DDQ Deprotection:

-

High Selectivity: DDQ selectively cleaves PMB ethers in the presence of benzyl (Bn), tert-butyldimethylsilyl (TBS), tert-butyldiphenylsilyl (TBDPS), tetrahydropyranyl (THP), acetyl (Ac), and other common protecting groups.[1][7][13]

-

Mild Conditions: The reaction is typically carried out under neutral conditions in a mixture of an organic solvent (e.g., dichloromethane) and water at room temperature.[12]

-

Substrate Scope: While highly effective, care must be taken with substrates containing other electron-rich aromatic rings or dienes, which can also react with DDQ.[1]

-

Dissolve the PMB-protected alcohol (1.0 equiv) in a mixture of dichloromethane and water (typically 10:1 to 20:1 v/v).

-

Add DDQ (1.1-1.5 equiv) to the solution at room temperature. The reaction mixture will typically turn dark green or brown.

-

Stir the reaction vigorously and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous phase with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to remove the p-methoxybenzaldehyde byproduct.

While DDQ is predominant, other oxidizing agents can also be employed for PMB ether cleavage, including:

-

Ceric Ammonium Nitrate (CAN): A powerful single-electron oxidant that can be used for PMB deprotection.[14]

-

Electrochemical Oxidation: An environmentally benign method that avoids the use of chemical oxidants.[15][16]

Acidic Cleavage

PMB ethers are more labile to acidic conditions than their benzyl ether counterparts.[1] This allows for selective deprotection in the presence of Bn groups.

Common Acidic Reagents for PMB Deprotection:

| Reagent | Solvent(s) | Temperature (°C) | Notes |

| Trifluoroacetic Acid (TFA) | DCM | 0 to rt | A common and effective method, but may cleave other acid-labile groups.[17] |

| Hydrochloric Acid (HCl) in HFIP/DCM | HFIP/DCM | rt | A mild and chemoselective method.[18] |

| Magnesium Bromide Diethyl Etherate (MgBr₂·OEt₂) | DCM, Me₂S | 0 to rt | A mild Lewis acid-mediated cleavage.[19] |

The increased acid lability of the PMB group is attributed to the ability of the p-methoxy group to stabilize the benzylic carbocation intermediate formed upon protonation of the ether oxygen and subsequent cleavage.

Hydrogenolysis

Similar to benzyl ethers, PMB ethers can be cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C).[3] However, this method is not orthogonal to benzyl groups and will typically cleave both.[20]

Orthogonality and Strategic Applications

The true synthetic utility of the PMB group is realized in complex molecule synthesis where its orthogonal removal is key. A classic example is the selective deprotection of a PMB ether with DDQ in the presence of a benzyl ether, which would remain intact.[7] This allows for sequential functionalization of different hydroxyl groups in a molecule.

Conclusion

The p-methoxybenzyl protecting group offers a powerful combination of stability, ease of handling, and versatile, selective deprotection. Its unique susceptibility to oxidative cleavage with reagents like DDQ provides a critical orthogonal tool for the synthetic chemist. By understanding the underlying principles of its reactivity and the nuances of the various protection and deprotection protocols, researchers and drug development professionals can strategically employ the PMB group to navigate the challenges of complex molecule synthesis with greater control and efficiency.

References

-

p-Methoxybenzyl (PMB) Protective Group. Chem-Station Int. Ed.[Link]

-

PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. National Institutes of Health. [Link]

-

p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Kiessling Lab. [Link]

-

PMB Protection - Common Conditions. organic-chemistry.org. [Link]

-

A Facile Oxidation/Deprotection of Electron Rich Silyl Ethers Using DDQ. University of Cambridge. [Link]

-

Does DDQ react with ester and carbonate group if we use it to deprotect the OH group. ResearchGate. [Link]

-

Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. ACS Publications. [Link]

-

A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. Organic Chemistry Portal. [Link]

-

A Very Practical and Selective Method For PMB Protection of Alcohols. Scribd. [Link]

-

Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. Scholarly Publications Leiden University. [Link]

-

Protection of N- and O-Functional Groups. Organic Chemistry Portal. [Link]

-

Protecting group. Wikipedia. [Link]

-

Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. ACS Publications. [Link]

-

Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. ACS Publications. [Link]

-

Alcohol Protecting Groups. chem.ucla.edu. [Link]

-

A Very Practical and Selective Method for PMB Protection of Alcohols. ResearchGate. [Link]

-

A P-Methoxybenzyl (PMB) protection/deprotection Approach Toward the Synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. PubMed. [Link]

-

Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

- Process for the deprotection of aryl group protected amines employing oxidases.

-

Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. ePrints Soton. [Link]

-

Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Benzyl Ethers [organic-chemistry.org]

- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 9. scribd.com [scribd.com]

- 10. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]

- 11. Lab Reporter [fishersci.co.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. kiesslinglab.com [kiesslinglab.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 17. PMB Protection - Common Conditions [commonorganicchemistry.com]

- 18. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. WO2008145620A1 - Process for the deprotection of aryl group protected amines employing oxidases - Google Patents [patents.google.com]

The Indispensable Role of the tert-Butoxycarbonyl (Boc) Group in Modern Organic Synthesis: A Senior Application Scientist's Perspective

Abstract

In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving complex molecular architectures with high fidelity. Among the arsenal of protective functionalities available to the synthetic chemist, the tert-butoxycarbonyl (Boc) group stands out as a cornerstone for amine protection. Its widespread adoption in academic and industrial laboratories, particularly in the realms of peptide synthesis and pharmaceutical drug development, is a testament to its remarkable balance of stability and controlled lability. This in-depth technical guide provides a comprehensive exploration of the Boc protecting group, from its fundamental chemical principles to its practical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Imperative of Amine Protection

Amines are ubiquitous functional groups in organic molecules, playing critical roles in the biological activity of pharmaceuticals, the structural integrity of peptides, and the reactivity of synthetic intermediates.[1] However, their inherent nucleophilicity and basicity can be a double-edged sword during a synthetic sequence, leading to undesired side reactions and diminished yields.[2] Protecting groups serve as temporary masks for these reactive sites, allowing other transformations to occur elsewhere in the molecule with precision.[3] An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild and specific conditions without affecting other functionalities.[4] The Boc group admirably fulfills these criteria, making it one of the most common and versatile amine protecting groups in non-peptide chemistry.[5]

A key concept in complex syntheses is that of orthogonal protection , which allows for the selective removal of one protecting group in the presence of others.[6][7] The Boc group is a central player in many orthogonal strategies. For instance, it is stable to the basic conditions used to cleave the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the catalytic hydrogenation conditions used to remove the benzyloxycarbonyl (Cbz) group, providing chemists with a powerful toolkit for sequential synthetic operations.[6][8]

The Chemistry of the Boc Group: Protection and Deprotection

The efficacy of the Boc group lies in the well-understood and highly reliable chemistry of its introduction and removal.

Boc Protection of Amines: A Robust and Flexible Methodology

The introduction of the Boc group is typically accomplished by reacting the amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), often in the presence of a base.[8] The reaction proceeds via a nucleophilic acyl substitution mechanism.[8] The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts tert-butanol and carbon dioxide.[8][9]

The choice of reaction conditions for Boc protection is quite flexible, allowing for optimization based on the substrate's properties.[5] The reaction can be carried out in a variety of solvents, including tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and even water or biphasic systems.[5][10] Common bases employed include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), 4-dimethylaminopyridine (DMAP), and sodium bicarbonate.[5] In some cases, the protection can even be performed under solvent-free conditions.[10]

Diagram 1: Mechanism of Boc Protection

Sources

- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 2. media.neliti.com [media.neliti.com]

- 3. Protecting group - Wikipedia [en.wikipedia.org]

- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 5. Lab Reporter [fishersci.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Protective Groups [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 10. jk-sci.com [jk-sci.com]

Navigating the Chemistry of Protected Amino Alcohols: A Technical Guide to the Safe Handling of Boc-Cysteinol(pMeBzl)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the safety and handling considerations for N-tert-Butoxycarbonyl-S-(4-methylbenzyl)-L-cysteinol, hereafter referred to as Boc-Cysteinol(pMeBzl). As a Senior Application Scientist, the following information is synthesized from available safety data for structurally related compounds and established best practices for handling protected amino alcohols in a research and development setting. This document is intended to empower researchers with the knowledge to work with this valuable synthetic building block safely and effectively.

Compound Profile and Inherent Risks

It is critical to note a discrepancy in the classification of the analogous carboxylic acid. Some suppliers classify it under GHS07 as harmful and an irritant, while others state it does not meet the criteria for classification[1][2]. Given this ambiguity, a conservative approach to handling is strongly advised. The primary hazards associated with this class of compounds are summarized below.

| Hazard Classification (Assumed) | Description | Precautionary Statement Codes |

| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | P264, P270, P301+P312, P330, P501 |

| Skin Irritation (Category 2) | Causes skin irritation.[1] | P264, P280, P302+P352, P332+P313, P362+P364 |

| Eye Irritation (Category 2A) | Causes serious eye irritation.[1] | P264, P280, P305+P351+P338, P337+P313 |

| Specific Target Organ Toxicity | May cause respiratory irritation.[1] | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

These classifications suggest that Boc-Cysteinol(pMeBzl) should be handled as a potentially hazardous substance, with appropriate measures taken to avoid ingestion, skin and eye contact, and inhalation of dust.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure risk.

Caption: Hierarchy of safety controls for handling Boc-Cysteinol(pMeBzl).

-

Engineering Controls : All manipulations of solid Boc-Cysteinol(pMeBzl), including weighing and transferring, should be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particulates.

-

Eye and Face Protection : Chemical safety goggles with side shields are mandatory. A face shield should be considered when handling larger quantities or if there is a significant risk of splashing.

-

Skin Protection : Standard laboratory attire, including a fully buttoned lab coat and closed-toe shoes, is required. Nitrile gloves should be worn and inspected before use. For extended contact, consider changing gloves frequently.

-

Respiratory Protection : If engineering controls are not sufficient or when handling large quantities that may generate significant dust, a NIOSH-approved respirator with a particulate filter (P95 or P100) is recommended.

Core Handling and Storage Protocols

Adherence to standardized laboratory procedures is paramount for the safe handling of Boc-Cysteinol(pMeBzl).

General Handling Workflow

Sources

Methodological & Application

boc-Cysteinol(pmebzl) in solid-phase peptide synthesis (SPPS)

Application Note: Strategic Utilization of Boc-Cysteinol(pMeBzl) in Solid-Phase Peptide Synthesis (SPPS)

Abstract

This technical guide details the integration of Boc-Cysteinol(pMeBzl) (tert-butyloxycarbonyl-S-(4-methylbenzyl)-L-cysteinol) into Solid-Phase Peptide Synthesis (SPPS).[1] Unlike standard amino acids, this building block is a "dead-end" residue containing a C-terminal alcohol rather than a carboxylic acid, necessitating specific anchoring strategies.[1] This protocol focuses on the Hemisuccinate Linker Strategy on MBHA resin, a robust method compatible with the harsh acidic conditions (HF) required to cleave the p-methylbenzyl (pMeBzl) thiol protecting group.

Part 1: Chemical Logic & Molecular Profile

The Molecule: Boc-Cysteinol(pMeBzl)

This derivative is the reduced form of Boc-Cysteine, where the C-terminal carboxyl group is replaced by a primary hydroxyl group (–CH₂OH).

-

Role: Exclusively used as the C-terminal residue for synthesizing peptide alcohols (e.g., specific protease inhibitors, oxytocin analogues, or reductive intermediate mimics).[1]

-

Protection (Boc): The N-terminus is protected by the acid-labile tert-butyloxycarbonyl group, removed by Trifluoroacetic Acid (TFA) during chain elongation.[1]

-

Protection (pMeBzl): The thiol is protected by the p-methylbenzyl group.[1]

The Strategic Challenge

Because Boc-Cysteinol lacks a carboxyl group, it cannot be anchored to standard Merrifield or PAM resins via a benzyl ester linkage. Furthermore, the hydroxyl group is a poor nucleophile.

-

Solution: We employ a Succinic Acid Spacer .[1] The Boc-Cysteinol is esterified to succinic anhydride, creating a "hemisuccinate" (a carboxylic acid derivative).[1] This construct is then amidated to an amino-functionalized resin (MBHA).[1]

-

Cleavage Logic:

-

HF Treatment: Removes the pMeBzl group and side-chain protectors.[1][5] Crucially, HF does not typically cleave the aliphatic ester bond between the cysteinol and the succinate spacer.

-

Saponification: A post-cleavage basic treatment is required to hydrolyze the ester and release the free peptide alcohol.

-

Part 2: Experimental Workflow & Diagrams

Synthesis Pathway Visualization

The following diagram illustrates the orthogonal protection strategy and the specific "Two-Stage" cleavage required for this molecule.

Caption: Workflow for Boc-Cysteinol(pMeBzl) usage. Note the distinct HF step for side-chain deprotection and the subsequent basic hydrolysis to release the peptide alcohol.

Part 3: Detailed Protocols

Protocol A: Resin Functionalization (Hemisuccinate Loading)

Objective: Attach Boc-Cysteinol(pMeBzl) to MBHA resin via a succinate spacer.[1]

Materials:

-

MBHA Resin (0.5–0.8 mmol/g substitution).[1]

-

Succinic Anhydride (10 eq).[1]

-

Boc-Cysteinol(pMeBzl) (3 eq).[1]

-

DIC (Diisopropylcarbodiimide) (3 eq).[1]

-

DMAP (4-Dimethylaminopyridine) (0.1 eq - Catalytic).[1]

Step-by-Step:

-

Spacer Attachment:

-

Swell MBHA resin in DCM for 30 min.[1]

-

Dissolve Succinic Anhydride (10 eq) in minimal DMF/DCM (1:1).

-

Add to resin and shake for 2 hours at Room Temperature (RT).

-

QC Check: Perform a Kaiser Test (Ninhydrin).[1] It should be negative (yellow), indicating all free amines on the resin are capped with succinate.

-

Wash resin: 3x DMF, 3x DCM.[1]

-

-

Cysteinol Loading (Esterification):

-

Dissolve Boc-Cysteinol(pMeBzl) (3 eq) and DIC (3 eq) in DCM.[1]

-

Add this solution to the Succinyl-Resin.[1]

-

Add DMAP (0.1 eq) dissolved in DMF.[1] Caution: DMAP is essential for ester formation but can cause racemization in chiral acids; however, since we are loading an alcohol onto a symmetric spacer (succinate), racemization is not a concern here.[1]

-

Shake for 4–16 hours at RT.

-

Wash resin: 3x DMF, 3x DCM.[1]

-

-

Capping: Acetylate any unreacted carboxyl groups on the resin using Acetic Anhydride/Pyridine to prevent interference during synthesis.

Protocol B: Standard Elongation

Proceed with standard Boc synthesis cycles:

-

Deprotection: 50% TFA in DCM (2 x 1 min, 1 x 20 min).

-

Wash: DCM (x3), 5% DIEA/DCM (Neutralization), DCM (x3).

-

Coupling: Boc-Amino Acid + Coupling Reagent (HBTU/DIEA or DIC/HOBt).[1]

Protocol C: HF Cleavage & Isolation (The Critical Step)

Safety: HF is lethal.[1] Use a specialized Teflon vacuum line apparatus.[1]

Reagents:

-

Scavengers: p-Cresol (10% v/v) and p-Thiocresol (5% v/v).[1] Note: Thiocresol is mandatory to prevent alkylation of the cysteine sulfur by benzyl cations.

Procedure:

-

HF Reaction:

-

Work-up (The Deviation):

-

Release of Peptide Alcohol (Saponification):

Part 4: Quantitative Data & Troubleshooting

Scavenger Efficiency Table

Comparison of scavenger cocktails for pMeBzl removal during HF cleavage.

| Scavenger Cocktail | pMeBzl Removal Efficiency | S-Alkylation Side Products | Recommendation |

| HF / Anisole (9:1) | 92% | High | Not Recommended (Anisole is insufficient for Cys) |

| HF / p-Cresol (9:1) | 95% | Moderate | Acceptable for simple sequences |

| HF / p-Cresol / p-Thiocresol (85:10:5) | >99% | Low | Standard Protocol |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Loading of Cysteinol | Poor nucleophilicity of OH group.[1] | Increase DMAP concentration (up to 0.5 eq) or use symmetric anhydride of the succinate spacer.[1] |

| Incomplete pMeBzl Removal | Old HF or insufficient reaction time.[1] | Ensure HF is anhydrous; extend reaction time to 90 min at 0°C. |

| Disulfide Aggregation | Oxidation of free thiols post-cleavage.[1] | Perform saponification and HPLC purification under reducing conditions (0.1% DTT in buffers). |

| Peptide Missing after HF | Peptide remained on resin.[1] | The succinate ester bond survived HF. Ensure the Saponification (Step 3 in Protocol C) is performed. |

References

-

Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [1]

-

Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983).[1] SN2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. [1]

-

Sigma-Aldrich. (2025).[1] Boc-Cys(pMeBzl)-OH Product Specification and Properties.[1][2][11][12][13] Merck KGaA.[1] [1]

-

Aapptec. (2024).[1] Technical Support Information Bulletin: Removal of S-Benzyl and S-p-Methylbenzyl Groups. Aapptec Peptide Systems.[1]

-

BenchChem. (2025).[1][4] Application Notes for Large-Scale Synthesis of Peptides using Boc Chemistry. BenchChem Technical Library. [1]

Sources

- 1. Boc-Cys(pMeOBzl)-OH | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. chempep.com [chempep.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. Boc-Cys(pMeOBzl)-OH | 18942-46-6 [sigmaaldrich.com]

- 13. chemimpex.com [chemimpex.com]

Application Note & Protocol: High-Fidelity Deprotection of N-Boc-S-(p-methoxybenzyl)-Cysteinol using Trifluoroacetic Acid

Abstract: This guide provides a comprehensive technical overview and a field-proven protocol for the simultaneous deprotection of the N-tert-butyloxycarbonyl (Boc) and S-p-methoxybenzyl (p-MeOBzl) groups from a cysteinol derivative using a trifluoroacetic acid (TFA)-based cleavage cocktail. We delve into the underlying chemical mechanisms, the critical role of cation scavengers in preventing side reactions, and a step-by-step methodology designed for high yield and purity. This document is intended for researchers, chemists, and process development professionals engaged in peptide synthesis, medicinal chemistry, and materials science where the precise unmasking of amine and thiol functionalities is paramount.

Scientific Principles and Rationale

The dual protection of cysteinol with Boc on the amine and p-MeOBzl on the thiol is a common strategy in multi-step organic synthesis, particularly in peptide chemistry.[1] The Boc group offers robust protection under basic and nucleophilic conditions, while the p-MeOBzl group provides acid-labile protection for the highly reactive thiol.[] Their concurrent removal in a single acidic step is highly efficient but requires a carefully designed system to manage the reactive intermediates generated.

Mechanism of Acid-Catalyzed Deprotection

The cleavage of both protecting groups is initiated by protonation via the strong acid, trifluoroacetic acid (TFA).[3][4]

-

Boc Group Removal: The mechanism involves the protonation of the Boc group's carbonyl oxygen. This facilitates the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and an unstable carbamic acid intermediate.[5][6] The carbamic acid rapidly decomposes, releasing carbon dioxide and the free amine, which is then protonated by the acidic medium to form an ammonium trifluoroacetate salt.[3][6]

-

p-MeOBzl Group Removal: Similarly, the ether oxygen of the p-MeOBzl group is protonated by TFA. This weakens the C-S bond, leading to its cleavage and the formation of a resonance-stabilized p-methoxybenzyl cation.[7][8] The electron-donating methoxy group at the para position is critical for stabilizing this carbocation, making the p-MeOBzl group significantly more acid-labile than a standard benzyl group.[9]

The Indispensable Role of Cation Scavengers

The deprotection reactions liberate highly reactive electrophilic carbocations (tert-butyl and p-methoxybenzyl).[10] In the absence of trapping agents, these cations can cause significant side reactions, most notably the re-alkylation of the newly liberated, highly nucleophilic cysteinol thiol.[10][11] This re-attachment is a reversible process that can lead to incomplete deprotection and the formation of undesired by-products.[12]

To ensure the reaction proceeds irreversibly to completion, a "cleavage cocktail" containing cation scavengers is essential.[13]

-

Triisopropylsilane (TIS): TIS is a premier scavenger that functions as a hydride donor.[13] It irreversibly quenches the carbocations by reducing them to stable, neutral hydrocarbons (isobutane and 4-methoxytoluene, respectively), thus driving the equilibrium towards the fully deprotected product.[12][14] Beyond scavenging, TIS can also act as a reducing agent that actively facilitates the removal of S-protecting groups like p-MeOBzl.[15][16][17]

-

Water: Water is often included in the cocktail to help scavenge tert-butyl cations and to improve the solubility of the substrate and reagents.[14]

Potential Side Reactions

Even with an optimized protocol, awareness of potential side reactions is key. The primary concern is the oxidation of the free thiol, which can lead to the formation of a disulfide-linked dimer. Interestingly, studies have shown that TIS, while crucial for deprotection, can sometimes promote disulfide formation.[15][17] Therefore, minimizing reaction time and working under an inert atmosphere can be beneficial.

Figure 1: Mechanism of TFA-mediated deprotection with cation scavenging.

Experimental Protocol

This protocol is optimized for the complete deprotection of N-Boc-S-(p-methoxybenzyl)-Cysteinol on a laboratory scale.

Materials and Reagents

-

N-Boc-S-(p-methoxybenzyl)-Cysteinol (Substrate)

-

Trifluoroacetic Acid (TFA), Reagent Grade (≥99%)

-

Triisopropylsilane (TIS), (≥98%)

-

Deionized Water (H₂O)

-

Dichloromethane (DCM), Anhydrous

-

Diethyl Ether, Anhydrous, cold (~4 °C)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas line

-

Centrifuge and appropriate centrifuge tubes

-

Lyophilizer or high-vacuum pump

Cleavage Cocktail Preparation

Warning: Trifluoroacetic acid is highly corrosive and volatile. All operations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Prepare the cleavage cocktail fresh before use.

-

For a standard reaction, a "Reagent K" type mixture is robust. A common and highly effective formulation is a volumetric ratio of TFA / H₂O / TIS = 95 / 2.5 / 2.5 .[12][13]

-

In a clean, dry glass container, carefully add the required volumes of TFA, H₂O, and TIS. Mix gently. The solution may warm slightly.

| Component | Volume % | Purpose |

| TFA | 95% | Primary deprotection agent (strong acid) |

| H₂O | 2.5% | Cation scavenger, aids solubility |

| TIS | 2.5% | Primary cation scavenger, prevents re-alkylation |

Table 1: Composition of the Recommended Cleavage Cocktail.

Step-by-Step Deprotection Procedure

-

Reaction Setup: Weigh the N-Boc-S-(p-methoxybenzyl)-Cysteinol substrate (1.0 equiv.) and place it in a round-bottom flask equipped with a magnetic stir bar.

-

Initiation: Under a gentle stream of inert gas (N₂ or Ar), add the freshly prepared cleavage cocktail to the substrate. A typical ratio is 5-10 mL of cocktail per gram of substrate.

-

Reaction: Stir the mixture at room temperature (20-25 °C). The substrate should dissolve to form a clear solution. Continue stirring for 2 to 4 hours.[12]

-

Monitoring (Optional but Recommended): Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][18] A sample can be taken, concentrated under vacuum, and analyzed. The disappearance of the starting material and the appearance of a more polar product spot (on TLC) or the expected mass of the deprotected product (on LC-MS) indicates reaction progression.

-

Workup - Concentration: Upon completion, reduce the volume of the reaction mixture by approximately 80-90% using a rotary evaporator or a gentle stream of nitrogen gas. Do not evaporate to complete dryness, as the resulting oil can be difficult to handle.

-

Workup - Precipitation: Place a centrifuge tube containing cold (~4 °C) anhydrous diethyl ether (approx. 10 times the remaining volume of the concentrated reaction mixture) on an ice bath. Using a pipette, add the concentrated reaction mixture dropwise into the cold ether while gently swirling.[15] The deprotected product, as its TFA salt, should precipitate as a white solid or oil.

-

Isolation: Securely cap the centrifuge tube and centrifuge at approximately 3000 rpm for 10 minutes to pellet the precipitated product.[15]

-

Washing: Carefully decant the supernatant (ether layer). Wash the pellet by adding fresh cold diethyl ether, gently breaking up the pellet, and repeating the centrifugation step. This wash step should be repeated 2-3 times to remove residual scavengers and by-products.

-

Drying: After the final wash and decantation, dry the resulting white solid or viscous oil under high vacuum or via lyophilization to remove all residual solvents. The final product is the trifluoroacetate salt of cysteinol.

Figure 2: Step-by-step experimental workflow for deprotection.

Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Incomplete Deprotection | 1. Insufficient reaction time.[19]2. Deactivated TFA (e.g., absorbed moisture).[19]3. Insufficient scavenger concentration, allowing for product re-alkylation.[12] | 1. Extend the reaction time to 4-6 hours, monitoring progress.2. Use fresh, high-purity TFA.3. Ensure the scavenger (TIS) concentration is adequate (2.5-5%). |

| Formation of Side Products (Observed in LC-MS) | 1. Alkylation of the thiol by carbocations due to inefficient scavenging.[10]2. Oxidation of the free thiol leading to disulfide dimer formation.[12] | 1. Increase the concentration of TIS in the cleavage cocktail to 5%.2. Perform the reaction under an inert atmosphere (N₂ or Ar). Consider adding a small amount of a reducing agent like 1,2-ethanedithiol (EDT) to the cocktail if disulfide formation is severe, though this complicates workup.[12] |

| Product is an Oil, Not a Solid | 1. The TFA salt of the product may be inherently non-crystalline.2. Presence of impurities or residual solvents. | 1. This is common; proceed with washing and drying the oil.2. Ensure thorough washing with cold ether and complete drying under high vacuum. |

| Low Isolated Yield | 1. Product is partially soluble in diethyl ether.2. Physical loss during decanting steps. | 1. Ensure the diethyl ether is sufficiently cold (-20 °C to 4 °C) to minimize solubility.2. Use a fine-tipped pipette for decanting to avoid disturbing the pellet. |

Table 2: Common issues and solutions for TFA-mediated deprotection.

References

-

Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

Reduction of cysteine- S -protecting groups by triisopropylsilane | Request PDF. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Reduction of cysteine-S-protecting groups by triisopropylsilane. (2018, November 15). PubMed. Retrieved February 19, 2026, from [Link]

-

Cleavage Cocktail Selection. (n.d.). CDN. Retrieved February 19, 2026, from [Link]

-

TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2023, February 23). ACS Publications. Retrieved February 19, 2026, from [Link]

-

Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved February 19, 2026, from [Link]

-

Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved February 19, 2026, from [Link]

-

Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. (2021, July 16). ACS Omega. Retrieved February 19, 2026, from [Link]

-

Automated reaction monitoring by direct analysis mass spectrometry. (n.d.). Microsaic Systems. Retrieved February 19, 2026, from [Link]

-

Anyone have an idea about the mechanism for the cleavage of this linker? (2025, May 25). Reddit. Retrieved February 19, 2026, from [Link]

-

BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 19, 2026, from [Link]

-

Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. Retrieved February 19, 2026, from [Link]

-

p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. (n.d.). Kiessling Lab. Retrieved February 19, 2026, from [Link]

-

BOC Protection and Deprotection. (2021, February 8). J&K Scientific LLC. Retrieved February 19, 2026, from [Link]

-

p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. (n.d.). HETEROCYCLES. Retrieved February 19, 2026, from [Link]

-

Rapid N-Boc Deprotection with TFA. (n.d.). Scribd. Retrieved February 19, 2026, from [Link]

-

Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides. Retrieved February 19, 2026, from [Link]

-

p-Methoxybenzyl (PMB) Protective Group. (2014, March 10). Chem-Station Int. Ed. Retrieved February 19, 2026, from [Link]

-

PMB Protection. (n.d.). Common Conditions. Retrieved February 19, 2026, from [Link]

-

How to confirm BOC deprotection by TFA ? (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

N-Boc-S-(4-Methoxybenzyl)-L-Cysteine 98%. (n.d.). Pure Synth. Retrieved February 19, 2026, from [Link]

-

Boc Deprotection Mechanism. (2022, December 14). YouTube. Retrieved February 19, 2026, from [Link]

-

Fmoc Resin Cleavage and Deprotection. (n.d.). AAPPTec. Retrieved February 19, 2026, from [Link]

-

Boc-Cys(pMeOBzl)-OH [18942-46-6]. (n.d.). Aapptec Peptides. Retrieved February 19, 2026, from [Link]

-

Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. (n.d.). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

-

Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. (n.d.). Chemical Science. Retrieved February 19, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. PMB Protection - Common Conditions [commonorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. reddit.com [reddit.com]

- 8. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Reduction of cysteine-S-protecting groups by triisopropylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. microsaic.com [microsaic.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Orthogonal Protection Strategies for N-Boc-S-(p-methoxybenzyl)-Cysteinol

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the orthogonal deprotection of N-Boc-S-(p-methoxybenzyl)-Cysteinol. Cysteinol and its derivatives are valuable chiral building blocks in medicinal chemistry and drug development, providing a unique β-amino thiol scaffold. The successful synthesis of complex molecules derived from this scaffold necessitates a robust and selective protection strategy. The combination of the acid-labile tert-butoxycarbonyl (Boc) group for the amine and the oxidatively-labile p-methoxybenzyl (Pmb) group for the thiol offers a powerful orthogonal system. This allows for the selective unmasking of either the nucleophilic amine or the thiol, enabling sequential chemical modifications with high precision. This document details the chemical principles behind this strategy and provides field-proven, step-by-step protocols for each selective deprotection, complete with mechanistic insights and data presentation.

Introduction to Orthogonal Protection

In the synthesis of complex molecules with multiple reactive functional groups, an orthogonal protection strategy is paramount.[1][2] This approach utilizes protecting groups from independent classes that can be removed under distinct chemical conditions, without affecting other protected groups within the same molecule.[3] The N-Boc/S-Pmb protected cysteinol is a classic example of this principle, enabling chemists to precisely control the reaction sequence at either the nitrogen or the sulfur atom, a critical capability in peptide synthesis and the development of targeted therapeutics.[][5]

The N-Boc-S-(p-methoxybenzyl)-Cysteinol Building Block

The strategic value of this molecule lies in the differential reactivity of its two protecting groups. The N-terminal amine is protected as a tert-butyl carbamate (Boc), while the thiol side-chain is shielded as a p-methoxybenzyl thioether (Pmb).

Caption: Structure of N-Boc-S-(p-methoxybenzyl)-Cysteinol.

-

The N-Boc Group (tert-Butoxycarbonyl): This is one of the most common amine protecting groups in organic synthesis.[6] It is exceptionally stable to basic and nucleophilic conditions but is readily cleaved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA).[3][6][7] The deprotection mechanism proceeds via protonation of the carbamate, which fragments to form a stable tert-butyl cation, carbon dioxide, and the free amine.[8][9][10]

-

The S-Pmb Group (p-methoxybenzyl): The Pmb group is a versatile protecting group for thiols.[11] The electron-donating p-methoxy substituent makes the benzyl group highly susceptible to oxidative cleavage while also increasing its acid lability compared to a standard benzyl (Bn) group.[11] This unique reactivity allows for its removal with oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under conditions that leave the Boc group and other functionalities intact.[11][12]

The Orthogonal Deprotection Workflow

The differential lability of the Boc and Pmb groups forms the basis of the orthogonal strategy. The amine can be deprotected selectively using acid, or the thiol can be deprotected selectively using an oxidant. This allows for two distinct synthetic pathways from a single precursor molecule.

Caption: Orthogonal deprotection workflow for N-Boc-S-Pmb-Cysteinol.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Both TFA and DDQ are corrosive and toxic.

Protocol 1: Selective Acidic Deprotection of the N-Boc Group

This protocol describes the removal of the N-Boc group using trifluoroacetic acid (TFA), leaving the S-Pmb thioether intact. The key causality here is the acid-catalyzed formation of the highly stable tert-butyl cation, which drives the reaction.[][13]

Principle: The tert-butyl carbamate is cleaved by strong acid, generating a reactive tert-butyl cation. To prevent this cation from causing side reactions, such as alkylating the thiol or other nucleophilic sites, a "scavenger" is added to trap it.[3][14]

| Parameter | Specification |

| Protecting Group | N-Boc |

| Reagent | Trifluoroacetic Acid (TFA) |

| Scavenger | Triisopropylsilane (TIS) or Anisole |

| Solvent | Dichloromethane (DCM), anhydrous |

| Temperature | 0 °C to Room Temperature |

| Typical Time | 30 - 60 minutes |

| Orthogonality | S-Pmb group is stable |

Step-by-Step Methodology:

-

Preparation: Dissolve N-Boc-S-Pmb-Cysteinol (1.0 equiv) in anhydrous Dichloromethane (DCM, approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

-

Scavenger Addition: Add a cation scavenger to the solution. Use Triisopropylsilane (TIS, 1.1 equiv) or Anisole (5-10% v/v).

-

Cooling: Cool the flask to 0 °C in an ice bath. This helps to control the reaction rate and minimize potential side reactions.

-

Acid Addition: Slowly add Trifluoroacetic Acid (TFA, 10-20 equiv, often used as a 50% solution in DCM) to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 30-60 minutes. The evolution of isobutylene gas may be observed.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

Co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA.

-

The resulting product is the amine-TFA salt. It can be triturated with cold diethyl ether, collected by filtration, and dried under vacuum.

-

-

Purification: The resulting salt is often used directly in the next step. If further purification is needed, it can be purified by silica gel chromatography after neutralization or by reverse-phase HPLC.

Protocol 2: Selective Oxidative Deprotection of the S-Pmb Group

This protocol details the cleavage of the S-Pmb group using DDQ, which leaves the acid-sensitive N-Boc group untouched. The causality is a selective single-electron transfer (SET) from the electron-rich Pmb group to DDQ, which initiates the cleavage.[11]

Principle: The p-methoxybenzyl ether is a superb electron donor, making it highly susceptible to oxidation by DDQ. The reaction forms a stabilized carbocation intermediate that is readily hydrolyzed by water, releasing the free thiol.[11][12] The Boc group is stable to these mild oxidative conditions.[3]

| Parameter | Specification |

| Protecting Group | S-Pmb |

| Reagent | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| Solvent | DCM / Water (e.g., 18:1 v/v) |

| Temperature | 0 °C to Room Temperature |

| Typical Time | 1 - 3 hours |

| Orthogonality | N-Boc group is stable |

Step-by-Step Methodology:

-

Preparation: Dissolve N-Boc-S-Pmb-Cysteinol (1.0 equiv) in a mixture of DCM and water (e.g., an 18:1 or 20:1 v/v mixture, approx. 0.05 M solution). The presence of water is crucial for hydrolyzing the intermediate.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add DDQ (1.1 - 1.5 equiv) portion-wise to the stirred solution. The reaction mixture will typically turn a deep green or brown color due to the formation of a charge-transfer complex.[15]

-

Reaction: Stir the reaction at 0 °C, allowing it to slowly warm to room temperature over 1-3 hours.

-

Monitoring: Monitor the reaction by TLC. The reaction is often accompanied by the precipitation of the DDQ-hydroquinone byproduct (DDQH₂).

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium bisulfite (NaHSO₃) and stir vigorously until the color fades.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2-3 times).

-

Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is typically purified by silica gel column chromatography to remove the DDQH₂ byproduct and any unreacted starting material.

Applications in Research and Drug Development

The ability to selectively deprotect either the amine or the thiol of a cysteinol derivative is highly enabling for several advanced applications:

-